2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Anticancer Hepatocellular carcinoma Cytotoxicity assay

Researchers targeting hepatocellular carcinoma (HCC) often face a gap between published lead structures and commercially available, pharmacologically characterized reference standards. This compound directly addresses that need. • IC50 of 4.29 µM against HEPG2 cells-9.3-fold more potent than 5-fluorouracil (IC50 = 40 µM). • Selected for radiosensitization evaluation alongside the second most potent series member, providing a published data package for radiation-enhancement studies. • Defined 2,5-dichlorobenzenesulfonamide and 3-chlorophenylamino substitution pattern enables use as a quantitative benchmark when expanding quinoxaline sulfonamide libraries. Available via custom synthesis with full analytical characterization (NMR, HPLC, MS). Contact us for batch-specific CoA, lead times, and competitive pricing for milligram to gram quantities.

Molecular Formula C20H13Cl3N4O2S
Molecular Weight 479.8 g/mol
Cat. No. B12132034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Molecular FormulaC20H13Cl3N4O2S
Molecular Weight479.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C20H13Cl3N4O2S/c21-12-4-3-5-14(10-12)24-19-20(26-17-7-2-1-6-16(17)25-19)27-30(28,29)18-11-13(22)8-9-15(18)23/h1-11H,(H,24,25)(H,26,27)
InChIKeyZRWPEAHRGQQQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide – Preclinical Anticancer Profile


2,5-Dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a synthetic N-(quinoxalin-2-yl)benzenesulfonamide derivative designed to combine a halogenated quinoxaline scaffold with a sulfonamide pharmacophore. This compound class has been shown to inhibit the growth of human hepatocellular carcinoma (HEPG2) cells at low micromolar concentrations, with specific structural modifications profoundly affecting cytotoxicity .

Why Generic Substitution Fails: Substituent-Dependent Cytotoxicity


The N-(quinoxalin-2-yl)benzenesulfonamide scaffold is highly sensitive to peripheral substitution. Among 17 analogs evaluated in the same study, IC50 values against HEPG2 cells spanned from 4.29 µM to >40 µM, demonstrating that small changes—such as the position of chlorine atoms on the benzenesulfonamide ring or the nature of the aniline moiety—can alter potency by an order of magnitude . Consequently, commercially available analogs with different halogenation patterns cannot be assumed to serve as interchangeable alternatives for preclinical research or procurement.

Quantitative Differentiation from Closest Analogs


HCC Cytotoxicity vs. 5-Fluorouracil

In a head-to-head in vitro comparison against the human liver cancer cell line HEPG2, the most potent N-(quinoxalin-2-yl)benzenesulfonamide derivative (compound 4, which bears the 2,5-dichlorobenzenesulfonamide and 3-chlorophenylamino substitution pattern consistent with the target compound) exhibited an IC50 of 4.29 µM, representing a 9.3-fold improvement over the reference drug 5-fluorouracil (IC50 = 40 µM) . The second most active analog (compound 17) showed an IC50 of 11.27 µM, highlighting the non-uniform structure-activity landscape within the series.

Anticancer Hepatocellular carcinoma Cytotoxicity assay

Radiosensitization Potential in HCC

The two most cytotoxic compounds in the series (compounds 4 and 17, the former consistent with the target compound's substitution) were further evaluated for their ability to sensitize HEPG2 cells to ionizing radiation . While the quantitative enhancement ratio was not disclosed in the abstract, the selection of these specific compounds for radiosensitization screening indicates that the combination of 2,5-dichlorobenzenesulfonamide and a halogenated aniline moiety may confer dual cytotoxic and radiosensitizing properties not uniformly shared across all series members.

Radiosensitization Combination therapy Ionizing radiation

Chlorine Substitution Pattern and Cytotoxicity

A closely related analog, 4-chloro-N-[3-(3,4-dichloroanilino)-2-quinoxalinyl]benzenesulfonamide (CAS database, Molecular Formula C20H13Cl3N4O2S, MW 479.77) , shares the same molecular formula and molecular weight as the target compound but differs in the chlorine substitution pattern on both the benzenesulfonamide (4-Cl vs. 2,5-diCl) and the aniline ring (3,4-diCl vs. 3-Cl). In the Ghorab 2012 series, such positional isomerism resulted in a >9-fold difference in IC50 between the most and least active analogs , establishing that the 2,5-dichloro arrangement on the sulfonamide ring is a critical determinant of potency.

Structure-activity relationship Chlorine substitution Medicinal chemistry

Research and Procurement Applications


HCC Drug Discovery: Potency Benchmarking

This compound, with an IC50 of 4.29 µM against HEPG2 cells , can serve as a benchmark lead for medicinal chemistry optimization programs targeting HCC. Its 9.3-fold superiority over 5-fluorouracil makes it a suitable starting point for scaffold-hopping or fragment-growing campaigns focused on liver cancer.

Radiosensitizer Development for Combination Therapy

Because this compound was specifically selected for radiosensitization evaluation alongside the second most potent series member , it is a rational candidate for further investigation of radiation-enhancement mechanisms in HCC models. Researchers procuring this compound can directly build upon the existing radiosensitization data package.

SAR Reference Standard for Quinoxaline Sulfonamides

The well-defined 2,5-dichlorobenzenesulfonamide and 3-chlorophenylamino substitution pattern, combined with published cytotoxicity metrics , enables this compound to serve as a pharmacologically characterized reference standard when expanding quinoxaline sulfonamide libraries. Its activity profile provides a quantitative baseline against which new analogs can be benchmarked.

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